molecular formula C15H11NO B8440752 1-(Benzo[h]quinolin-2-yl)ethanone

1-(Benzo[h]quinolin-2-yl)ethanone

Cat. No.: B8440752
M. Wt: 221.25 g/mol
InChI Key: SVIQVEDJUURGFV-UHFFFAOYSA-N
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Description

1-(Benzo[h]quinolin-2-yl)ethanone is a heterocyclic aromatic compound featuring a quinoline backbone fused with a benzene ring (benzoquinoline) and an acetyl group at the 2-position. Quinoline derivatives are synthesized via methods like the Friedländer reaction, as seen in , and typically exhibit strong carbonyl absorption in IR spectroscopy (~1678 cm⁻¹) and moderate-to-high melting points (e.g., 225–227°C for compound 5 in ) . These compounds are often explored for pharmaceutical applications, particularly in anticancer and antimicrobial research.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[h]quinolin-2-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)14-9-8-12-7-6-11-4-2-3-5-13(11)15(12)16-14/h2-9H,1H3

InChI Key

SVIQVEDJUURGFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-Based Ethanones

Quinoline derivatives with ethanone substituents demonstrate diverse biological activities. Key examples include:

Table 1: Physical and Biological Properties of Quinoline-Based Ethanones

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Biological Activity Reference
1-(Benzo[h]quinolin-2-yl)ethanone* C₁₅H₁₁NO 221.26 Not reported IR (C=O): ~1678 cm⁻¹ (inferred) Anticancer (inferred) -
1-[4-(Benzo[g]quinolin-2-yl)phenyl]ethan-1-one C₂₃H₁₆N₂O 336.39 225–227 IR: 1678 cm⁻¹ Not specified
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₅N₃O 277.32 Not reported NMR/IR confirmed Antibacterial

*Note: Data for this compound is inferred from structural analogs.

  • Structural Insights: The benzo[g]quinoline analog () has a higher molecular weight due to the phenyl group, while the quinolin-8-ylamino derivative () incorporates an amino linker, enhancing antibacterial activity .

Heterocyclic Ethanones with Non-Quinoline Cores

Compounds with benzothiazole, benzimidazole, or thiophene moieties exhibit distinct properties:

Table 2: Comparison of Heterocyclic Ethanones

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity Reference
Benzo[b]thiophen-2-yl ethanone C₁₀H₈OS 176.23 Thiophene, acetyl Pharmaceutical standard
5i (Benzothiazole-piperazine) C₃₀H₂₇N₇O₂S 593.17 Benzothiazole, triazole Anticancer screening
5j (Benzothiazole-thioether) C₂₂H₁₇N₅O₂S₂ 507.10 Benzothiazole, thioether Anticancer screening
1-(4-((1H-Benzimidazol-1-yl)methylamino)phenyl)ethanone C₁₅H₁₄N₄O 278.30 Benzimidazole, acetyl Antimicrobial
  • Key Differences: Molecular Weight: Benzothiazole-piperazine derivatives (e.g., 5i, 5j) have significantly higher molecular weights (>500 Da) compared to simpler quinoline analogs . Activity: Benzimidazole derivatives () inhibit bacterial DNA synthesis via topoisomerase II inactivation, distinct from quinoline-based mechanisms .

Q & A

Q. What are the recommended synthetic routes for 1-(Benzo[h]quinolin-2-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of structurally analogous ethanone derivatives (e.g., benzimidazole- or benzothiazole-based compounds) typically involves condensation reactions. For example, 1-(1H-benzimidazol-2-yl)ethanone is synthesized via refluxing benzimidazole with acetyl chloride, followed by recrystallization in methanol . For this compound, a similar approach may be adapted, substituting benzo[h]quinoline as the starting material. Reaction optimization could include varying catalysts (e.g., ZnO nanoparticles for enhanced yields, as seen in benzothiazole syntheses ), solvent selection (e.g., ethanol or DMF), and temperature control. Monitoring purity via TLC or HPLC is critical to ensure reproducibility.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR can confirm the ethanone group (e.g., a singlet at ~2.5 ppm for the acetyl proton) and aromatic proton environments in the benzo[h]quinoline moiety .
  • Mass spectrometry (EI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., C17H13NO for benzo[h]quinolin-2-yl ethanone).
  • IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) provide functional group confirmation .
  • X-ray crystallography : If single crystals are obtained (via slow evaporation in ethanol), SHELX software can refine the crystal structure .

Q. What are the standard protocols for evaluating its stability under laboratory conditions?

Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) to monitor degradation via HPLC .
  • Solvent compatibility : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) to guide storage conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. For example:

  • Tautomeric equilibria : Benzo[h]quinoline derivatives may exhibit keto-enol tautomerism, leading to split signals. Use deuterated solvents (DMSO-d6, CDCl3) and variable-temperature NMR to stabilize the dominant form .
  • Impurity identification : Compare experimental spectra with computational predictions (e.g., DFT calculations for vibrational frequencies) . Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula accuracy.

Q. What strategies are effective for improving synthetic yields while minimizing byproducts?

Advanced optimization approaches include:

  • Catalyst screening : Heterogeneous catalysts (e.g., ZnO nanoparticles ) or organocatalysts (e.g., piperidine) can enhance reaction efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity, as demonstrated in pyrazole-ethanone syntheses .
  • Flow chemistry : Continuous flow systems enable precise control of stoichiometry and temperature, reducing side reactions.

Q. How can the biological activity of this compound be systematically investigated?

Methodological steps include:

  • In vitro assays :
    • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM) .
    • Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies :
    • Enzyme inhibition : Test for USP14 or other deubiquitinase inhibition using fluorogenic substrates .
    • Molecular docking : Simulate interactions with target proteins (e.g., quinoline-binding enzymes) using AutoDock Vina .

Q. What computational tools are recommended for predicting physicochemical properties and reactivity?

  • QSAR/QSPR models : Predict logP, solubility, and toxicity using platforms like CC-DPS, which employs quantum chemistry and neural networks .
  • DFT calculations : Gaussian or ORCA software can optimize molecular geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate IR/NMR spectra .

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